molecular formula C20H32O B023497 (2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol CAS No. 4728-30-7

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol

Cat. No. B023497
CAS RN: 4728-30-7
M. Wt: 288.5 g/mol
InChI Key: ATQOOBSXQVRQPY-VDWQKOAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol is a natural product found in Pinus pumila and Xylia xylocarpa with data available.

Scientific Research Applications

Antimicrobial Activity

8(14),15-Isopimaradien-3-ol: has been studied for its antimicrobial properties. Research indicates that certain isopimarane-type diterpenoids, including this compound, show promising results against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains . This suggests potential applications in developing new antimicrobial agents.

Anticandidal Properties

The compound has also been identified in essential oils from the Phlomis genus, which demonstrated anticandidal activity. This activity was particularly noted against Candida albicans and Candida tropicalis, indicating the compound’s potential as an ingredient in antifungal pharmaceuticals or cosmetics .

Phytoalexin Research

This compound is part of a biosynthetic gene cluster in rice for momilactones, which are phytoalexins produced in response to pathogenic attacks. The research on this compound contributes to understanding plant defense mechanisms and could lead to agricultural applications in enhancing crop resistance .

Antioxidant Activity

Research on essential oils containing Sandaracopimaradien-3-ol has shown that they possess antioxidant properties. This compound, being a major component of such oils, contributes to their radical-scavenging activities, suggesting its use in antioxidant therapies .

Vascular Relaxation and Antibacterial Effects

Sandaracopimaradien-3-ol: has been reported to induce vascular relaxation and display high antibacterial activities, with MIC values lower than 10 micrograms/mL for most pathogens. This points to its potential application in cardiovascular therapies and as an antibacterial agent .

properties

IUPAC Name

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3/t15-,16-,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQOOBSXQVRQPY-VDWQKOAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Reactant of Route 2
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Reactant of Route 3
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Reactant of Route 4
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Reactant of Route 5
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Reactant of Route 6
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol

Q & A

Q1: What was the primary objective of the study on Platycladus orientalis cones?

A1: The study aimed to investigate and identify the chemical compounds present in the petroleum ether-soluble extracts of Platycladus orientalis cones [].

Q2: Which compounds were identified as being novel to the Platycladus genus?

A2: The research led to the isolation of seven compounds, with 6α-hydroxy sandaracopimaric acid and 15-acetylisocupressic acid being reported for the first time in this genus [].

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